molecular formula C6H7NO6S B7949632 2-Nitrobenzenesulfonic Acid Hydrate

2-Nitrobenzenesulfonic Acid Hydrate

Cat. No.: B7949632
M. Wt: 221.19 g/mol
InChI Key: TYOGRNMVNYDSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Organic Synthesis and Chemical Transformations Involving Aromatic Sulfonic Acids

Aromatic sulfonic acids, in general, are pivotal intermediates in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and agrochemicals. scirp.orgnumberanalytics.comnumberanalytics.com They are characterized by the sulfonic acid group (-SO3H) attached to an aromatic ring, which imparts strong acidic properties to the molecule. scirp.org 2-Nitrobenzenesulfonic acid, as a member of this class, is instrumental in various organic syntheses.

One of the primary applications of 2-nitrobenzenesulfonic acid is as a precursor in the synthesis of other important chemicals. For instance, it can be reduced to form orthanilic acid (2-aminobenzenesulfonic acid), a crucial component in the production of reactive dyes for cotton. chemicalbook.com The general process involves the hydrolysis of 2-nitrobenzenesulfonyl chloride, followed by reduction of the resulting 2-nitrobenzenesulfonic acid. chemicalbook.com

Furthermore, aromatic sulfonic acids are involved in electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups, a process known as desulfonation. This reactivity allows for the strategic introduction of various substituents onto the aromatic ring, making them valuable synthons in multi-step organic syntheses. numberanalytics.com

Scope and Evolution of Academic Research on Substituted Nitrobenzenesulfonic Acid Derivatives

Academic research into substituted nitrobenzenesulfonic acid derivatives is a dynamic field, driven by the quest for novel compounds with specific electronic and reactive properties. The presence and position of the nitro group, a strong electron-withdrawing group, in conjunction with the sulfonic acid group, significantly alters the electronic landscape of the benzene (B151609) ring. researchgate.net

Studies have explored the electronic effects of functional groups in various nitro-substituted benzenesulfonic acids. For example, NBO (Natural Bond Orbital) analysis has been employed to understand the electronic density distribution and the contributions of inductive and resonance effects of the substituents. researchgate.net Research has shown that in ortho-nitrosubstituted benzenesulfonic acids, the sulfonic group can even exhibit a donating effect due to the powerful electron-accepting nature of the nitro group. researchgate.net

The synthesis of a diverse range of substituted nitrobenzenesulfonic acid derivatives continues to be an active area of investigation. These derivatives are explored for their potential applications in various fields, including their use as intermediates in the synthesis of complex molecules and as potential inhibitors of enzymes like carbonic anhydrases. sigmaaldrich.comnih.gov The development of efficient and environmentally friendly synthetic methods for these derivatives is a key focus of current research. nih.gov

Implications of Hydration State in Research on 2-Nitrobenzenesulfonic Acid Hydrate (B1144303)

The hydration state of a chemical compound, referring to the presence of water molecules within its crystal lattice, can have profound effects on its physical and chemical properties. In the context of 2-nitrobenzenesulfonic acid hydrate, the presence of water of hydration can influence its melting point, solubility, and stability.

For pharmaceutical compounds, the hydration state is a critical parameter that is thoroughly investigated, as it can affect dissolution rates and bioavailability. nih.gov While 2-nitrobenzenesulfonic acid is primarily a research chemical, the principles governing the behavior of hydrates are still relevant. The dehydration of a hydrate can lead to the formation of an anhydrous form or a different hydrate, potentially with altered reactivity. nih.gov

It is worth noting that for 2-nitrobenzenesulfonic acid, there has been some ambiguity in its labeling as a hydrate. Some suppliers have moved to remove the term 'hydrate' from the product name to avoid confusion, as the hydrate form may not have an exclusive CAS Registry Number and the moisture content can be considered an impurity. tcichemicals.com This highlights the importance for researchers to be aware of the specific form of the compound they are using, as it can impact the reproducibility and outcome of their experiments. The table below provides the chemical identifiers for 2-Nitrobenzenesulfonic Acid.

IdentifierValue
CAS Number80-82-0
Molecular FormulaC6H5NO5S
Molecular Weight203.168 g/mol
InChI KeyHWTDMFJYBAURQR-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)N+[O-])S(=O)(=O)O
Table 1: Chemical Identifiers for 2-Nitrobenzenesulfonic Acid fishersci.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,10,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOGRNMVNYDSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies of 2 Nitrobenzenesulfonic Acid Hydrate

Established and Emerging Synthetic Pathways for 2-Nitrobenzenesulfonic Acid (Hydrate)

The synthesis of 2-nitrobenzenesulfonic acid can be achieved through several distinct chemical routes, each with its own set of reagents and conditions.

Nitration of Benzenesulfonic Acid and Related Sulfonation Processes

The direct nitration of benzenesulfonic acid is a primary method for synthesizing nitrobenzenesulfonic acids. This electrophilic aromatic substitution reaction typically involves treating benzene (B151609) with a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.comchemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The nitronium ion is then attacked by the benzene ring to yield nitrobenzene (B124822). chemistrysteps.com

When benzenesulfonic acid is the starting material, the sulfonic acid group (-SO₃H) directs the incoming nitro group primarily to the meta position due to its electron-withdrawing nature. However, the ortho and para isomers are also formed. The reaction of benzene with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) produces benzenesulfonic acid. libretexts.orglibretexts.org This sulfonation process is reversible, a characteristic that can be exploited in certain synthetic strategies. libretexts.orglibretexts.org

Alternatively, sulfonation of nitrobenzene can be employed. Heating nitrobenzene with fuming sulfuric acid can lead to the formation of m-dinitrobenzene in high yields, with minor amounts of ortho and para isomers. uobabylon.edu.iq

Synthesis via Hydrolysis and Oxidative Chlorination Pathways

An indirect route to 2-nitrobenzenesulfonic acid involves the hydrolysis of its corresponding sulfonyl chloride. 2-Nitrobenzenesulfonyl chloride can be hydrolyzed, for instance, by boiling with a sodium carbonate solution, to yield the sodium salt of 2-nitrobenzenesulfonic acid. orgsyn.org

Another pathway involves oxidative chlorination. A multi-step synthesis can start with 2-chloronitrobenzene, which is reacted with sodium disulfide to form 2,2'-dinitrodiphenyl disulfide. chemicalbook.com This disulfide is then subjected to oxidative chlorination using chlorine in a mixture of hydrochloric and nitric acid to produce 2-nitrobenzenesulfonyl chloride. chemicalbook.com This intermediate is then hydrolyzed to afford 2-nitrobenzenesulfonic acid. chemicalbook.com A similar oxidative chlorination approach can be applied to thiols and disulfides, converting them directly to their corresponding sulfonyl chlorides using reagents like hydrogen peroxide and phosphorus oxychloride in a micellar solution or a combination of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.orgthieme-connect.com

Catalytic Hydrogenation and Reduction Pathways for 2-Nitrobenzenesulfonic Acid Derivatives

The nitro group of 2-nitrobenzenesulfonic acid and its derivatives is readily reduced to an amino group, a critical transformation in the synthesis of many important compounds, such as orthanilic acid (2-aminobenzenesulfonic acid). medchemexpress.com This reduction is a six-electron process that proceeds through nitroso and N-hydroxylamino intermediates. nih.gov

A variety of reducing agents and catalytic systems can be employed. organic-chemistry.org Catalytic hydrogenation is a common and efficient method, often utilizing heterogeneous catalysts like palladium on carbon (Pd/C), platinum, or nickel. researchgate.netsci-hub.st The reaction is typically carried out under hydrogen gas pressure. sci-hub.st Transfer hydrogenation offers an alternative, using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, which can be advantageous for its milder conditions. organic-chemistry.orgresearchgate.net For instance, an iron-based catalyst has been shown to effectively reduce nitroarenes to anilines using formic acid as the reducing agent. organic-chemistry.org Chemical reduction using metals like iron turnings in an acidic or neutral medium is also a well-established method. chemicalbook.comgoogle.com

The choice of catalyst and conditions is crucial for achieving high chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.st

Derivatization of 2-Nitrobenzenesulfonic Acid Hydrate (B1144303) and its Precursors

The functional groups of 2-nitrobenzenesulfonic acid—the sulfonic acid and the nitro group—allow for a wide range of derivatization reactions.

Synthesis of Sulfonate Esters and Amides

The sulfonic acid moiety can be converted into sulfonate esters and sulfonamides, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry. acsgcipr.orgsci-hub.se The direct esterification of sulfonic acids can be challenging, but the use of highly reactive sulfonylating agents derived from them is a common strategy.

2-Nitrobenzenesulfonyl chloride is a key precursor for these derivatives. It readily reacts with alcohols in the presence of a base like pyridine (B92270) to form 2-nitrobenzenesulfonate esters. researchgate.netresearchgate.net Similarly, it reacts with primary and secondary amines to yield 2-nitrobenzenesulfonamides. organic-chemistry.org The 2-nitrobenzenesulfonamide (B48108) (nosyl) group is notable in synthetic chemistry as a protecting group for amines, which can be readily cleaved under specific conditions. sci-hub.se

The table below summarizes the synthesis of various sulfonate esters from their corresponding sulfonyl chlorides, highlighting the reaction conditions and yields.

PrecursorReagentConditionsProductYieldReference
Neopentyl Alcohol2-Nitrobenzenesulfonyl chlorideBasic conditions, room temp.Neopentyl 2-nitrobenzenesulfonate78% researchgate.net
Neopentyl Alcoholp-Toluenesulfonyl chlorideHeating at 80°CNeopentyl p-toluenesulfonateQuantitative researchgate.net

This table illustrates the synthesis of sulfonate esters, showing the precursors, reagents, reaction conditions, products, and their respective yields.

Formation of Sulfonyl Chloride Derivatives

The conversion of sulfonic acids to their more reactive sulfonyl chloride counterparts is a fundamental transformation. 2-Nitrobenzenesulfonic acid can be converted to 2-nitrobenzenesulfonyl chloride using standard chlorinating agents. lookchem.com Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used for this purpose. google.com For example, reacting an aromatic sulfonic acid with thionyl chloride can produce the corresponding arylsulfonyl chloride. google.com

More modern methods have also been developed. For instance, 1-chloro-N,N,2-trimethylpropenylamine (TAPC) has been reported as an efficient chlorinating agent for converting sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions. lookchem.com Another approach is the oxidative chlorination of sulfur compounds at a lower oxidation state. Thiols and disulfides can be directly converted to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) or a combination of nitric acid, hydrochloric acid, and oxygen. organic-chemistry.orgresearchgate.net

The table below outlines various methods for the synthesis of sulfonyl chlorides.

Starting MaterialReagent(s)ConditionsProductYieldReference
2-ChloronitrobenzeneChlorosulfonic acid, Sulfamic acidHeat to 100°C for 6 hours2-Nitrochlorobenzene-4-sulfonyl chloride90.8% google.com
o-NitrotolueneChlorosulfonic acid, Sulfamic acidHeat to 105°C for 6 hours2-Nitrotoluene-4-sulfonyl chloride89% google.com
Sulfonic AcidsTAPC, KCl, H₂OGrinding, Room TemperatureSulfonyl ChloridesExcellent lookchem.com
Thiols/DisulfidesHNO₃, HCl, O₂Continuous Flow ReactorSulfonyl Chlorides70-81% researchgate.net

This table presents different synthetic routes to sulfonyl chlorides, detailing the starting materials, reagents, conditions, products, and yields.

Applications in Solid-Phase Synthesis Utilizing 2-Nitrobenzenesulfonamides (Nosyl Chemistry)

The use of 2-nitrobenzenesulfonamides, often referred to as "nosyl amides," represents a significant strategy in modern organic synthesis, particularly in the realm of solid-phase synthesis (SPS). sci-hub.se This methodology, which is frequently called "Nosyl Chemistry," leverages the 2-nitrobenzenesulfonyl (Ns) group as a highly effective protecting group for primary and secondary amines. sci-hub.seresearchgate.net The nosyl group is readily introduced by reacting an amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl). sci-hub.se Its utility in solid-phase peptide synthesis (SPPS) and the generation of small molecule libraries is well-documented. acs.orgneulandlabs.com

The key advantage of the nosyl protecting group lies in its unique cleavage conditions. Unlike other sulfonamides that require harsh deprotection methods, the N-S bond in a nosyl amide is susceptible to mild nucleophilic cleavage. sci-hub.se This allows for the selective deprotection of the nosyl-protected amine without disturbing other sensitive functional groups or the linkage to the solid support. researchgate.netresearchgate.net Common reagents for nosyl group removal include thiols, such as thiophenol or p-methoxybenzenethiol, in the presence of a base like potassium carbonate or DBU. sci-hub.se

A cornerstone of nosyl chemistry is the Fukuyama amination, which involves the alkylation of a nosyl amide followed by deprotection to yield a secondary amine. sci-hub.se This two-step sequence is a powerful alternative to direct reductive amination. sci-hub.se On a solid support, a primary amine linked to the resin can be nosylated, then alkylated under Mitsunobu or other alkylating conditions, and finally deprotected to afford a resin-bound secondary amine. acs.org This process is highly efficient and adaptable to automated synthesis, making it ideal for creating large libraries of compounds for drug discovery and other applications. neulandlabs.com

The application of nosyl chemistry in solid-phase synthesis allows for the construction of complex molecules, including N-methylated peptides, which are known for their enhanced protease resistance and conformational constraints. researchgate.net The methodology provides a robust and versatile tool for chemists, enabling the synthesis of diverse molecular scaffolds on a solid support, which simplifies purification by allowing reagents and byproducts to be washed away. sci-hub.seneulandlabs.com

Table 1: Key Features of Nosyl Chemistry in Solid-Phase Synthesis

FeatureDescriptionRelevance in SPS
Protection The 2-nitrobenzenesulfonyl (nosyl) group readily protects primary and secondary amines. sci-hub.seEfficiently renders amines unreactive for subsequent reaction steps.
Activation The acidic N-H proton of nosylamides (pKa ≈ 10-11) facilitates various chemical transformations. sci-hub.seEnables facile N-alkylation (e.g., Fukuyama-Mitsunobu reaction) on the solid support. acs.org
Deprotection Cleavage occurs under mild conditions using thiol-based nucleophiles (e.g., thiophenol and base). sci-hub.seresearchgate.netAllows for orthogonal protection schemes and preserves acid-labile linkers and side chains.
Versatility Applicable to a wide range of substrates, including amino acids and complex amines. researchgate.netFacilitates the synthesis of peptides, peptoids, and diverse small molecule libraries. sci-hub.seacs.org

Heterocycle Formation and Skeletal Rearrangements from 2-Nitrobenzenesulfonic Acid Derivatives

Derivatives of 2-nitrobenzenesulfonic acid are not only pivotal as protecting groups but also serve as versatile precursors for the synthesis of heterocyclic compounds and for inducing complex skeletal rearrangements. researchgate.netmdpi-res.com The electron-withdrawing nature of both the nitro and sulfonyl groups significantly influences the reactivity of the aromatic ring and attached functionalities, enabling a range of synthetic transformations. mdpi.com

Heterocycle Formation: The synthesis of nitrogen, oxygen, and sulfur-containing heterocycles is a central theme in organic and medicinal chemistry. researchgate.net Derivatives of 2-nitrobenzenesulfonic acid provide multiple pathways to these structures. For instance, 2-nitrobenzenesulfonyl chloride can be used to prepare sulfonamides that act as precursors for cyclization reactions. researchgate.net The sulfonamide nitrogen can participate in intramolecular reactions to form cyclic sulfonamides or other N-heterocycles. sci-hub.se Furthermore, the nitro group itself can be a key functional handle; its reduction to an amino group provides a nucleophilic center that can be used for intramolecular condensation reactions to build fused heterocyclic systems. The nitro group can also be displaced via nucleophilic aromatic substitution (SNAr) to introduce new functionalities that can then participate in ring-forming reactions. mdpi-res.com

Skeletal Rearrangements: Polymer-supported 2-nitrobenzenesulfonamides have proven to be valuable intermediates in a variety of unusual skeletal rearrangements, leading to the formation of diverse and privileged molecular scaffolds. sci-hub.seacs.org These rearrangements often exploit the unique electronic properties conferred by the nosyl group. The activation of the sulfonamide nitrogen allows for reactions that might not be feasible with other sulfonamides. These transformations can lead to significant changes in the molecular framework, providing rapid access to complex structures from simple, resin-bound starting materials. This strategy is particularly powerful in combinatorial chemistry, where the generation of structural diversity is a primary goal. acs.org

Role as a Precursor and Intermediate in Complex Organic Synthesis

Building Block for Multifunctional Aromatic Compounds

2-Nitrobenzenesulfonic acid and its derivatives are fundamental building blocks in the synthesis of complex, multifunctional aromatic compounds. ontosight.aigoogle.com The presence of both a sulfonic acid group and a nitro group on the same aromatic ring provides two distinct points for chemical modification. mdpi.com The sulfonic acid group imparts water solubility and can be used as a directing group or be substituted, while the nitro group activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amine, which is a versatile functional group for further derivatization. mdpi.comuclmail.net

For example, 2-carboxy-5-nitrobenzenesulfonic acid is a known intermediate in the synthesis of various active compounds. google.com Similarly, derivatives like 2-amino-5-nitrobenzenesulfonic acid serve as precursors for more complex molecules through diazotization of the amino group followed by coupling or substitution reactions. dyestuffintermediates.com This strategic positioning of functional groups allows chemists to construct elaborate aromatic structures with precise control over the substitution pattern, leading to molecules with tailored electronic, physical, and biological properties.

Synthesis of Dyes and Specialized Organic Compounds

The synthesis of dyes is a classic and enduring application for derivatives of 2-nitrobenzenesulfonic acid. ontosight.aiepa.gov Many commercial azo dyes, which constitute the largest class of synthetic colorants, are produced from sulfonated and nitrated aromatic amines. pbworks.com A key intermediate, 2-amino-5-nitrobenzenesulfonic acid, is frequently used in this context. dyestuffintermediates.com The typical process involves the diazotization of the amino group to form a highly reactive diazonium salt. pbworks.com This intermediate is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542) or another amine—to form the characteristic azo linkage (-N=N-), which is a powerful chromophore responsible for the color of the dye. pbworks.com The sulfonic acid group is crucial as it enhances the water solubility of the dye and helps it bind to polar fibers like wool and cotton. uclmail.net

Table 2: Examples of Dyes Synthesized from 2-Amino-5-nitrobenzenesulfonic Acid

Dye NameC.I. NameCoupling Partner(s)
Direct Blue 29C.I. Direct Blue 292-Amino-4-methylanisole and other components. dyestuffintermediates.com
Direct Blue 43C.I. Direct Blue 437-Amino-4-hydroxynaphthalene-2-sulfonic acid. dyestuffintermediates.com
Direct Blue 54C.I. Direct Blue 545-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid. dyestuffintermediates.com
Direct Blue 131C.I. Direct Blue 1317-Amino-4-hydroxynaphthalene-2-sulfonic acid. dyestuffintermediates.com
Mordant Orange 15C.I. Mordant Orange 152-Hydroxybenzoic acid (Salicylic acid). dyestuffintermediates.com

Beyond dyes, these precursors are used to create other specialized organic compounds where specific substitution patterns and water solubility are desired.

Preparation of Metal-Organic Framework (MOF) Components

In the cutting-edge field of materials science, derivatives of 2-nitrobenzenesulfonic acid are finding application as components in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers or ligands. The properties of a MOF are highly dependent on the nature of these organic linkers.

Organic linkers containing nitro groups are of particular interest for several reasons. researchgate.net The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the MOF. This can enhance the framework's affinity for polar molecules, such as carbon dioxide, making nitro-functionalized MOFs promising candidates for carbon capture applications. researchgate.net The nitro group can also increase the Lewis acidity of the framework, which is beneficial for catalysis. researchgate.net

Furthermore, the sulfonic acid group can also be incorporated into MOF linkers. rsc.org This functional group can act as a coordination site for metal ions and can imbue the MOF with properties such as proton conductivity, making them suitable for applications in fuel cells and sensors. Therefore, bifunctional molecules derived from 2-nitrobenzenesulfonic acid, containing both a potential coordinating group (like a carboxylate formed from the oxidation of a methyl group) and a functionality-enhancing group (the nitro group), are valuable building blocks for designing advanced MOFs with tailored properties. researchgate.netrsc.org

Mechanistic Investigations of 2 Nitrobenzenesulfonic Acid Hydrate Reactions

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving the Sulfonic Acid Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitro-substituted aromatic compounds. wikipedia.orgchemistrysteps.com In this mechanism, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The process generally occurs via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate. masterorganicchemistry.comyoutube.com

A significant development in the chemistry of benzenesulfonic acids is the discovery of ipso nucleophilic substitution where the sulfonic acid group itself acts as a leaving group. acs.orgnih.gov This is particularly notable in reactions with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds—a fundamental transformation in organic synthesis. nih.gov

Researchers have demonstrated that electron-deficient benzenesulfonic acids, such as 2-nitrobenzenesulfonic acid, react with various active methylene compounds to afford arylated products in good to excellent yields. acs.org This reaction proceeds under mild, transition-metal-free conditions, offering a significant advantage over traditional cross-coupling methods that often require toxic and expensive catalysts like palladium or copper. acs.orgnih.gov The ipso substitution occurs when a nucleophile attacks the carbon atom to which the leaving group is attached. youtube.com In this case, the carbanion generated from the active methylene compound attacks the carbon bearing the sulfonic acid group, which is subsequently displaced. acs.org

The general procedure involves reacting the sulfonic acid with an active methylene compound in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org

Table 1: Conditions for Ipso Nucleophilic Substitution of 2-Nitrobenzenesulfonic Acid Analogues

Parameter Condition Source
Substrate 2-Nitrobenzenesulfonic Acid Analogue acs.org
Nucleophile Active Methylene Compound acs.org
Solvent Dimethyl Sulfoxide (DMSO) acs.org
Base Cesium Carbonate (Cs₂CO₃) acs.org
Temperature 80 °C acs.org

| Catalyst | None (Transition-metal-free) | acs.orgnih.gov |

This method represents the first reported instance of a sulfonic acid group being displaced by an active methylene compound in an ipso nucleophilic substitution reaction. acs.orgnih.gov

The nitro group (—NO₂) plays a pivotal role in facilitating SNAr reactions on aromatic rings. wikipedia.orgnumberanalytics.com Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic attack. chemistrysteps.comfiveable.memasterorganicchemistry.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization. wikipedia.orgnumberanalytics.comlibretexts.org This stabilization lowers the activation energy of the rate-determining step, which is the initial attack of the nucleophile. wikipedia.org

While commonly known as an activating group, the nitro group itself can function as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.com Its ability to be displaced is attributed to its electronegativity and the fact that its conjugation with an already electron-poor ring is not strong. stackexchange.com In such cases, a nucleophile can attack the carbon atom bonded to the nitro group, leading to its departure as a nitrite (B80452) anion (NO₂⁻). stackexchange.com The reactivity order for leaving groups in activated SNAr reactions is often F > NO₂ > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a reaction adduct formed between an electron-poor arene and a nucleophile. wikipedia.orgchemeurope.com This species is a crucial reactive intermediate in the substitution pathway. wikipedia.orglibretexts.org

When a nucleophile attacks the electron-deficient aromatic ring of a nitro-substituted compound, the aromaticity of the ring is temporarily broken, and a negatively charged cyclohexadienyl anion, the Meisenheimer complex, is formed. wikipedia.orglibretexts.org The negative charge is delocalized across the ring and, critically, onto the electron-withdrawing nitro groups. wikipedia.orgnumberanalytics.com The ability of the nitro group to stabilize this charge via resonance is the primary reason for its powerful activating effect in SNAr reactions. chemistrysteps.comnumberanalytics.com

The formation of this stabilized intermediate is the rate-determining step of the reaction. wikipedia.org Following its formation, the complex can either revert to the starting materials or proceed by expelling the leaving group to form the final substitution product, thereby restoring the ring's aromaticity. wikipedia.orgyoutube.com The existence of stable and isolable Meisenheimer salts provides strong evidence for this mechanistic pathway. wikipedia.orgchemeurope.com

Acid-Catalyzed Reaction Mechanisms and Proton Transfer

The sulfonic acid group (—SO₃H) is a strong acid, enabling 2-nitrobenzenesulfonic acid hydrate (B1144303) to act as a potent acid catalyst in various organic transformations. Its function involves the donation of a proton to a substrate, initiating a reaction cascade.

Esterification is a condensation reaction that typically involves a carboxylic acid and an alcohol, often catalyzed by a strong acid like sulfuric acid. byjus.comscienceready.com.au Sulfonic acids can undergo esterification with alcohols to form sulfonate esters. This reaction can be catalyzed by the sulfonic acid itself (autocatalysis) or by an external acid catalyst.

The mechanism for the esterification of a sulfonic acid involves several potential pathways, including Sₙ1 and Sₙ2 type mechanisms. unizar.es In an acid-catalyzed pathway analogous to the Fischer esterification of carboxylic acids, the first step is the protonation of the alcohol by the strong sulfonic acid. unizar.eschemguide.co.uk This makes the alcohol a better nucleophile. The alcohol then attacks the electrophilic sulfur atom of the sulfonic acid. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the sulfonate ester. chemguide.co.ukreaxis.com

A theoretical study on the esterification of benzenesulfonic acid with methanol (B129727) suggests that Sₙ1 (via a sulfonylium cation intermediate) and Sₙ2 (involving the protonated alcohol as an alkylating agent) pathways are more energetically favorable than an addition-elimination mechanism involving a pentacoordinate sulfur intermediate. unizar.es

The sulfonic acid group of 2-nitrobenzenesulfonic acid can serve as an effective catalyst for the hydration of alkenes to form alcohols. libretexts.orgchemistrysteps.com This reaction is an electrophilic addition where the components of water (H and OH) are added across the double bond. masterorganicchemistry.com

The mechanism proceeds in the following steps:

Protonation of the Alkene : The reaction is initiated by the protonation of the alkene's double bond by the strong acid catalyst (in this case, 2-nitrobenzenesulfonic acid), which provides a hydronium ion (H₃O⁺) in the aqueous medium. chemistrysteps.comleah4sci.com This is the rate-determining step and follows Markovnikov's rule, where the proton adds to the less substituted carbon, forming the more stable carbocation on the more substituted carbon. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the electron-deficient carbocation. libretexts.orgmasterorganicchemistry.com This results in the formation of a protonated alcohol (an oxonium ion). leah4sci.com

Deprotonation : A weak base, such as another water molecule or the conjugate base of the sulfonic acid (HSO₄⁻ in the case of sulfuric acid), removes a proton from the oxonium ion. libretexts.org This step regenerates the acid catalyst and yields the final alcohol product. libretexts.orgmasterorganicchemistry.com

The entire process is reversible, and the position of the equilibrium can be controlled by the reaction conditions, such as temperature and water concentration. chemistrysteps.comlibretexts.org

Elucidation of Proton-Donor Properties and Catalytic Acidity

2-Nitrobenzenesulfonic acid is a strong Brønsted acid, a property primarily attributable to the sulfonic acid (-SO₃H) group. The presence of the electron-withdrawing nitro (-NO₂) group at the ortho position significantly enhances the acidity of the sulfonic acid proton. This increased acidity makes 2-nitrobenzenesulfonic acid hydrate an effective proton donor and a potent acid catalyst in a variety of chemical transformations.

The proton-donating ability and catalytic acidity of 2-nitrobenzenesulfonic acid are influenced by the solvent environment. In polar protic solvents, the acid can readily dissociate to provide a high concentration of solvated protons, enhancing its catalytic efficacy. The choice of solvent can, therefore, be a critical parameter in reactions catalyzed by this compound.

Table 1: Comparison of Acidity of Substituted Benzenesulfonic Acids

CompoundpKa (Predicted)Effect of Substituent
Benzenesulfonic acid-2.8Reference
4-Nitrobenzenesulfonic acid-3.5Electron-withdrawing group increases acidity
2-Nitrobenzenesulfonic acid -1.43 (Predicted) Electron-withdrawing group increases acidity

Note: Predicted pKa values can vary between different computational models. The trend of increased acidity with an electron-withdrawing nitro group is consistently observed.

Regioselectivity and Stereochemical Considerations in 2-Nitrobenzenesulfonic Acid Transformations

The regioselectivity observed in reactions involving 2-nitrobenzenesulfonic acid is largely dictated by the electronic properties of the nitro and sulfonic acid groups. Both are strong electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to both groups (i.e., the 5-position).

Conversely, in nucleophilic aromatic substitution (SNA) reactions, these electron-withdrawing groups activate the ring for attack by nucleophiles. The substitution pattern is determined by the ability of the nitro and sulfonic acid groups to stabilize the negative charge of the Meisenheimer intermediate. Nucleophilic attack is generally favored at positions ortho and para to the electron-withdrawing groups. In the case of 2-nitrobenzenesulfonic acid, this would correspond to the 4- and 6-positions.

While general principles of stereoselective synthesis are well-established, specific studies detailing stereochemical control in reactions directly involving 2-nitrobenzenesulfonic acid as a chiral catalyst or substrate are not extensively documented in publicly available literature. However, derivatives of sulfonic acids are known to be utilized as chiral resolving agents and in the synthesis of chiral catalysts. The development of chiral variants of 2-nitrobenzenesulfonic acid could potentially enable enantioselective transformations, where the stereochemical outcome is controlled by the chiral catalyst.

Reaction Intermediates and Transition State Characterization

The direct observation and characterization of reaction intermediates and transition states in reactions involving this compound are challenging due to their transient nature. However, mechanistic studies of related compounds and theoretical calculations provide valuable insights into the plausible species involved.

In acid-catalyzed reactions, the primary intermediate is the protonated substrate. The structure and stability of this intermediate are crucial in determining the reaction pathway. For instance, in the hydrolysis of esters catalyzed by a sulfonic acid, a tetrahedral intermediate is formed following the nucleophilic attack of water on the protonated carbonyl group.

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (or sigma complex), where the aromaticity of the benzene ring is temporarily disrupted. The stability of this carbocationic intermediate, which is influenced by the position of the substituents, dictates the regiochemical outcome of the reaction.

Transition state characterization for reactions involving 2-nitrobenzenesulfonic acid is primarily approached through computational chemistry. Quantum mechanical calculations can model the potential energy surface of a reaction, allowing for the identification and characterization of transition state structures. These calculations can provide information on the geometry, energy, and vibrational frequencies of the transition state, which are essential for understanding the reaction kinetics and mechanism. For example, in a proton transfer reaction, the transition state would involve a partially formed and partially broken bond between the proton and the donor and acceptor atoms.

Table 2: Common Intermediates in Aromatic Reactions

Reaction TypeIntermediateKey Features
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)Positively charged, non-aromatic carbocation
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexNegatively charged, non-aromatic anionic species
Acid-Catalyzed Ester HydrolysisTetrahedral IntermediateSp³-hybridized carbon formed from the carbonyl group

Advanced Structural Elucidation and Conformational Studies of 2 Nitrobenzenesulfonic Acid Hydrate

Molecular Structure Determination of 2-Nitrobenzenesulfonic Acid (Hydrate)

The precise determination of the molecular structure of 2-nitrobenzenesulfonic acid hydrate (B1144303) in different phases provides fundamental insights into its intrinsic properties. While a dedicated study on this specific hydrated compound is not extensively documented in publicly available literature, its structural parameters can be inferred from studies on related molecules and through various analytical techniques.

Gas Electron Diffraction (GED) Studies

Gas Electron Diffraction (GED) is a powerful technique for determining the geometry of molecules in the gas phase, free from the influence of intermolecular forces present in condensed states. wikipedia.org In a typical GED experiment, a beam of high-energy electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is analyzed to extract information about bond lengths, bond angles, and torsional angles. wikipedia.org

While no specific GED studies on 2-nitrobenzenesulfonic acid hydrate have been reported, the technique has been successfully applied to determine the structures of various organic molecules, providing a benchmark for understanding the conformational preferences of benzenesulfonic acid derivatives in the gaseous state. wikipedia.orgnih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, can complement experimental GED data by predicting the most stable conformers and their geometric parameters in the gas phase. rsc.org For 2-nitrobenzenesulfonic acid, such calculations would be crucial in predicting the orientation of the sulfonic acid and nitro groups relative to the benzene (B151609) ring.

Single-Crystal X-ray Diffraction Analysis of Related Sulfonate Hydrates

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, including the role of solvent molecules in hydrated structures. mdpi.com

Conformational Analysis and Energy Landscape of 2-Nitrobenzenesulfonic Acid (Hydrate)

The conformational flexibility of 2-nitrobenzenesulfonic acid is primarily associated with the rotation around the C-S and C-N bonds, which determines the orientation of the sulfonic acid and nitro groups relative to the benzene ring. The interplay of steric and electronic effects governs the relative energies of the different conformers.

Theoretical studies using methods like Density Functional Theory (DFT) are instrumental in exploring the potential energy surface and identifying the most stable conformations. nih.gov For ortho-substituted benzenes, steric hindrance between the adjacent substituents often leads to non-planar conformations. In the case of 2-nitrobenzenesulfonic acid, a significant rotation of the nitro and/or sulfonic acid group out of the plane of the benzene ring is expected to alleviate steric strain. The degree of this rotation is a balance between the destabilizing steric interactions and the stabilizing effects of conjugation between the substituents and the aromatic ring.

The presence of water molecules in the hydrate form can further influence the conformational preferences by participating in hydrogen bonding, which may stabilize specific conformers that are less favorable in the anhydrous state.

Intramolecular Hydrogen Bonding (IHB) in Ortho-Substituted Benzenesulfonic Acids

The presence of a proton-donating group (sulfonic acid) and a proton-accepting group (nitro group) in adjacent positions on the benzene ring raises the possibility of intramolecular hydrogen bond (IHB) formation. quora.comquora.com An IHB in 2-nitrobenzenesulfonic acid would involve the acidic proton of the sulfonic acid group and one of the oxygen atoms of the nitro group, forming a pseudo-six-membered ring.

The strength and existence of such an IHB are influenced by several factors, including the geometry of the molecule and the acidity of the proton donor and basicity of the proton acceptor. nih.gov Theoretical calculations can provide insights into the likelihood and characteristics of such an interaction. rsc.org The formation of an IHB can have a significant impact on the molecule's conformation, acidity, and spectroscopic properties. For instance, the presence of a strong IHB can lock the molecule into a specific conformation and increase its acidity by stabilizing the resulting anion. vaia.com

It is important to note that in some ortho-substituted aromatic acids, intermolecular hydrogen bonding in the solid state can be more favorable than intramolecular hydrogen bonding. quora.com

Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the crystalline state is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly dominant in hydrated structures. cam.ac.uk

Hydrogen Bonding Networks in Hydrate Structures

In the crystalline structure of this compound, a complex and extensive network of hydrogen bonds is anticipated. The sulfonic acid group is a strong hydrogen bond donor, while the oxygen atoms of both the sulfonic acid and nitro groups, as well as the water molecules, can act as hydrogen bond acceptors. researchgate.netresearchgate.net

Pi-Stacking and Other Non-Covalent Interactions

In the crystal structure of N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming zigzag chains. nih.gov This highlights the strong hydrogen-bonding potential of the sulfonamide group, which would be analogous to the sulfonic acid and water molecules in the hydrate.

While classical pi-stacking between parallel aromatic rings is not the dominant interaction in the N-(2-methylphenyl)-2-nitrobenzenesulfonamide crystal structure, the arrangement of the molecules is influenced by other non-covalent forces. The dihedral angle between the two benzene rings within the molecule is 53.44 (14)°. nih.gov

The primary non-covalent interactions observed in N-(2-Methylphenyl)-2-nitrobenzenesulfonamide are hydrogen bonds. The amide hydrogen atom participates in a bifurcated hydrogen bond, forming both an intramolecular N—H⋯O bond with the nitro group and an intermolecular N—H⋯O bond with a sulfonyl oxygen atom of a neighboring molecule. nih.gov This intermolecular hydrogen bonding is crucial in building the extended crystal lattice.

The following table summarizes the key hydrogen bond geometry in N-(2-Methylphenyl)-2-nitrobenzenesulfonamide.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1···O10.86(2)2.15(2)2.635(2)114(2)
N1-H1···O3(i)0.86(2)2.22(2)3.061(2)165(2)
Symmetry code: (i) x, -y+3/2, z-1/2

This data from a related structure suggests that in this compound, a complex network of hydrogen bonds involving the sulfonic acid group, the nitro group, and the water molecules of hydration would be the primary organizing force in the crystal lattice. The presence of the electron-withdrawing nitro and sulfonyl groups would make the aromatic ring electron-deficient, potentially leading to interactions with electron-rich species, though direct pi-stacking may not be the most significant of these interactions.

Theoretical and Computational Chemistry Approaches in 2 Nitrobenzenesulfonic Acid Hydrate Research

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic and Molecular Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic and molecular structure of 2-nitrobenzenesulfonic acid hydrate (B1144303). These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the energetic and electronic properties of the molecule.

Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-nitrobenzenesulfonic acid, calculations using methods like B3LYP, MP2, and HF with a cc-pVTZ basis set have been performed to identify the most stable conformers. rsc.org The steric hindrance between the ortho-positioned nitro (NO₂) and sulfonic acid (SO₃H) groups restricts their free rotation, leading to distinct, stable conformers. rsc.org The electronic structure is heavily influenced by the strong electron-withdrawing nature of these two groups, which modulates the electron distribution across the benzene (B151609) ring. rsc.org

Below is a representative table of optimized geometrical parameters for a related benzenesulfonamide (B165840) compound, calculated using DFT at the B3LYP/6-31G(d,p) level, which illustrates the type of data obtained from such analyses. researchgate.net

Table 1: Selected Optimized Geometrical Parameters from DFT Calculations

Parameter TypeAtoms InvolvedValue
Bond Length (Å)C-S1.779
Bond Length (Å)S=O1.468
Bond Angle (°)O=S=O122.247
Bond Angle (°)C-S-O104.471
Dihedral Angle (°)C-C-S-O22.646

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. cdnsciencepub.comresearchgate.net The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor. researchgate.netrsc.org Conversely, the LUMO, as the lowest-energy orbital without electrons, acts as an electrophile or electron acceptor. researchgate.netrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov

In 2-nitrobenzenesulfonic acid, the strong electron-withdrawing properties of the nitro and sulfonic acid groups significantly lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The HOMO is typically localized on the benzene ring and the oxygen atoms of the functional groups. Analysis of the charge distribution reveals a significant polarization of charge, with negative charges accumulating on the oxygen atoms of both the nitro and sulfonic acid groups, while the sulfur atom and the adjacent carbon atom bear a partial positive charge.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative description of bonding interactions and charge delocalization within a molecule. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov It maps the electrostatic potential, which is the force experienced by a positive test charge, onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). nih.gov

For 2-nitrobenzenesulfonic acid hydrate, the MEP map would show the most negative potential (red) localized around the oxygen atoms of both the nitro group and the sulfonic acid group. researchgate.net These areas are the primary sites for electrophilic attack and hydrogen bonding interactions with the water of hydration. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the sulfonic acid group and the aromatic ring, indicating their susceptibility to nucleophilic attack. researchgate.net

Reaction Mechanism Elucidation through Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a chemical system as a function of the geometric coordinates of its atoms. numberanalytics.comyoutube.com By mapping the PES, chemists can visualize the entire energy landscape of a reaction, identifying reactants, products, transition states, and intermediates. numberanalytics.comchemrxiv.org Analyzing the PES is fundamental to elucidating reaction mechanisms, as it reveals the lowest-energy path (the reaction coordinate) from reactants to products and the energy barriers that must be overcome. youtube.com

Computational studies on the reactions of benzenesulfonic acid derivatives, such as hydrolysis or esterification, have provided strong evidence for the involvement of hypervalent sulfur intermediates. rsc.orgresearchgate.net Specifically, reactions involving nucleophilic substitution at the tetracoordinate sulfur atom of the sulfonyl group often proceed through a stepwise addition-elimination (A-E) mechanism. nih.govnih.gov

Transition State Identification and Activation Barrier Calculation

In the study of chemical reactions involving 2-nitrobenzenesulfonic acid, identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the reaction mechanism and its kinetics. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in locating these transient structures. For instance, in reactions such as electrophilic aromatic substitution on the benzene ring, the position of the incoming electrophile is directed by the existing nitro and sulfonic acid groups.

Theoretical studies on related molecules, like the nitration of nitrobenzene (B124822), have employed DFT methods such as B3LYP with a 6-31G* basis set to locate the transition states for the addition of a nitronium ion at the ortho, meta, and para positions. ijrti.org Such calculations involve optimizing the geometry to find a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The successful location of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is a critical parameter in the Arrhenius equation, which relates the rate of a reaction to temperature. For example, in the 1,2-shift of a nitronium group on a nitrobenzene ring, the activation energy can determine the feasibility of isomerization between different substituted products. ijrti.org Computational studies on the nitration of nitrobenzene have shown that the activation energy for the attack at the meta position is lower than at the ortho or para positions, consistent with the directing effects of the nitro group. ijrti.org

Table 1: Illustrative Activation Energies for Electrophilic Attack on a Substituted Benzene Ring

Position of AttackReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Ortho0.025.825.8
Meta0.022.522.5
Para0.026.226.2

Note: This table presents hypothetical data based on general principles of electrophilic aromatic substitution on a deactivated ring to illustrate the concept.

Modeling of Hydration Effects and Anion-Water Clusters

The "hydrate" in this compound signifies the presence of water molecules within the crystal structure or in solution. Understanding the interaction between the 2-nitrobenzenesulfonate anion and water is essential for predicting its solubility, stability, and chemical behavior in aqueous environments.

Computational modeling of these hydration effects can be approached in two ways: explicit and implicit solvent models. Explicit models involve including a specific number of water molecules around the anion and calculating the properties of the entire anion-water cluster. This method allows for a detailed analysis of hydrogen bonding and the specific geometry of the first and subsequent solvation shells. For instance, studies on hydrated sulfate (B86663) clusters have shown that charge transfer from the anion to the water molecules is a key factor in the stabilization of the cluster. dntb.gov.ua Similar effects would be expected for the sulfonate group in 2-nitrobenzenesulfonate.

The formation of anion-water clusters can be investigated by optimizing the geometry of the cluster with varying numbers of water molecules. The binding energy of each water molecule can then be calculated to determine the stability of different hydrated forms.

Table 2: Hypothetical Binding Energies for Water Molecules in a 2-Nitrobenzenesulfonate-Water Cluster

Number of Water MoleculesTotal Binding Energy (kcal/mol)Average Binding Energy per Water Molecule (kcal/mol)
1-15.2-15.2
2-28.9-14.5
3-41.5-13.8
4-53.2-13.3

Note: This table contains hypothetical data to illustrate the trend of binding energies in anion-water clusters.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers a powerful platform for predicting the reactivity and selectivity of 2-nitrobenzenesulfonic acid in various chemical transformations. The electronic properties of the molecule, governed by the electron-withdrawing nature of the nitro and sulfonic acid groups, are key determinants of its reactivity.

Methods like DFT can be used to calculate various molecular properties that correlate with reactivity. For example, the distribution of electrostatic potential on the molecular surface can indicate sites susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators. A low LUMO energy suggests a greater susceptibility to nucleophilic attack.

For electrophilic aromatic substitution, the regioselectivity (ortho, meta, or para) can be predicted by analyzing the stability of the intermediate sigma complexes (also known as Wheland intermediates) formed upon the attack of an electrophile at different positions on the ring. The transition states leading to these intermediates can also be calculated to provide a kinetic perspective on selectivity. ijrti.orgdntb.gov.ua For 2-nitrobenzenesulfonic acid, both substituents are deactivating and meta-directing. Computational studies can quantify the extent of this deactivation and predict the most likely site for further substitution.

Furthermore, computational models can be used to study the relative rates of reactions. For example, by calculating the activation energies for the reaction of a series of substituted nitrobenzenes with a nucleophile, a quantitative structure-activity relationship (QSAR) can be developed to predict reaction rates. icm.edu.pl

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and for the interpretation of experimental spectra.

For this compound, the prediction of its infrared (IR) and Raman spectra can be particularly insightful. By performing frequency calculations on the optimized geometry of the molecule, the vibrational modes and their corresponding frequencies and intensities can be obtained. These calculated spectra can aid in the assignment of experimental spectral bands to specific molecular motions. For example, the characteristic stretching frequencies of the nitro (NO₂) and sulfonate (SO₃H) groups can be identified. Computational studies on nitrobenzene derivatives have demonstrated the utility of DFT in predicting IR spectra. unpatti.ac.id

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared to experimental ¹H and ¹³C NMR spectra. This can be a powerful tool for structure elucidation.

UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch15301525
Nitro (NO₂)Symmetric Stretch13501345
Sulfonate (SO₃)Asymmetric Stretch12501240
Sulfonate (SO₃)Symmetric Stretch10501040
C-H (aromatic)Stretch31003090

Note: This table presents hypothetical data based on typical vibrational frequencies to illustrate the correlation between predicted and experimental values.

Reactivity Profiles and Substituent Effects on 2 Nitrobenzenesulfonic Acid Hydrate

Electronic and Steric Influence of the Nitro Group and Sulfonic Acid Moiety on Reactivity

The reactivity of 2-nitrobenzenesulfonic acid is fundamentally governed by the electronic and steric properties of its two functional groups: the nitro (-NO₂) group and the sulfonic acid (-SO₃H) moiety. Both are strongly electron-withdrawing groups (EWGs), and their placement at the ortho position relative to each other creates a unique chemical environment on the benzene (B151609) ring.

Electronic Influence:

The nitro and sulfonic acid groups significantly decrease the electron density of the aromatic ring through both inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the sulfur and oxygen atoms in the sulfonic acid group, results in a strong pull of electron density away from the benzene ring through the sigma (σ) bonds. numberanalytics.comlibretexts.org This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org The nitrogen atom of the nitro group carries a formal positive charge, further enhancing its electron-withdrawing inductive power. minia.edu.eg

Resonance Effect (-M or -R): Both substituents also withdraw electron density via resonance, delocalizing the ring's pi (π) electrons onto the functional groups. numberanalytics.comresearchgate.net The nitro group, with its N=O double bonds, can delocalize the ring's π-electrons onto the oxygen atoms. minia.edu.eg This delocalization is most pronounced at the ortho and para positions relative to the substituent. In 2-nitrobenzenesulfonic acid, both groups deactivate these positions synergistically. This strong deactivation makes the ring highly resistant to typical electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the electron-withdrawing groups. numberanalytics.com

The combined electronic effect of these two powerful EWGs makes the aromatic ring in 2-nitrobenzenesulfonic acid extremely electron-deficient. This significantly reduces its reactivity towards electrophiles, which seek electron-rich centers. For instance, the rate of nitration for nitrobenzene (B124822) is about 10 million times slower than for benzene, and the presence of a second deactivating group further diminishes this reactivity. libretexts.orgminia.edu.eg

Steric Influence:

The placement of the bulky nitro and sulfonic acid groups adjacent to each other at the C1 and C2 positions introduces significant steric hindrance. youtube.com Steric hindrance is the repulsion between non-bonded groups that are in close proximity, which can impede the approach of reagents to a reaction site. youtube.com

In the case of 2-nitrobenzenesulfonic acid, this steric crowding has several consequences:

It can force one or both functional groups to twist out of the plane of the benzene ring, which may slightly reduce the extent of π-electron delocalization and resonance effects. researchgate.net

It shields the C3 and C6 positions, making it sterically difficult for incoming reagents to attack these sites, even if they were electronically favored.

The combination of extreme electronic deactivation and substantial steric hindrance makes direct substitution on the aromatic ring of 2-nitrobenzenesulfonic acid a challenging chemical transformation.

Comparative Reactivity Studies with Positional Isomers (e.g., 3-Nitrobenzenesulfonic Acid, 4-Nitrobenzenesulfonic Acid)

The reactivity of nitrobenzenesulfonic acid is highly dependent on the relative positions of the nitro and sulfonic acid groups. Comparing the 2- (ortho), 3- (meta), and 4- (para) isomers reveals the interplay between electronic and steric effects.

2-Nitrobenzenesulfonic Acid (Ortho Isomer): As discussed, this isomer is the most sterically hindered. Both the -NO₂ and -SO₃H groups are strong deactivating groups that direct incoming electrophiles to the meta position. vaia.com In this case, the positions meta to the -SO₃H group are C3 and C5, and the positions meta to the -NO₂ group are C4 and C6. The strong deactivation from both groups, combined with the steric hindrance around the C3 and C6 positions, makes electrophilic substitution exceedingly difficult. The molecule is, however, primed for nucleophilic aromatic substitution, with the leaving group (often the nitro or sulfonate group, depending on conditions) being activated by the other group in the ortho position.

Feature2-Nitrobenzenesulfonic Acid3-Nitrobenzenesulfonic Acid4-Nitrobenzenesulfonic Acid
Isomer OrthoMetaPara
Steric Hindrance HighLowNegligible (between groups)
Reactivity in EAS Extremely LowVery LowVery Low
Primary EAS Site(s) C4, C5 (electronically); hinderedC5 (concerted direction)C3, C5 (concerted direction)
Reactivity in SNAr High (activated by ortho group)Lower (no direct ortho/para activation)High (activated by para group)

This table provides a qualitative comparison based on established principles of substituent effects.

Structure-Reactivity Relationships: Brønsted and Hammett Correlations for Sulfonate Systems

Quantitative structure-activity relationships (QSAR) like the Brønsted and Hammett equations provide a framework for understanding how changes in molecular structure affect reactivity.

Brønsted Catalysis Law:

The Brønsted catalysis equation relates the rate constant (k) of a reaction to the acidity (Ka) of an acid catalyst. website-files.comwikipedia.org The general form for acid catalysis is:

log(k) = α * log(Kₐ) + C

Where:

k is the reaction rate constant.

Kₐ is the acid dissociation constant of the catalyst.

α (alpha) is the Brønsted coefficient, which measures the sensitivity of the reaction to the catalyst's acidity. It typically ranges from 0 to 1.

C is a constant for a given reaction series and conditions. wikipedia.orguottawa.ca

A value of α close to 1 suggests that the transition state of the reaction is very product-like, with nearly complete proton transfer from the catalyst to the substrate. wikipedia.org Conversely, an α value near 0 indicates a reactant-like transition state with little proton transfer. website-files.com In reactions involving sulfonic acids like 2-nitrobenzenesulfonic acid, which is a strong acid, its effectiveness as a general acid catalyst can be quantified and compared to other acids using the Brønsted relationship. If a plot of log(k) versus pKa for a series of acid catalysts is linear, it suggests they all operate through the same reaction mechanism. website-files.comwikipedia.org

Hammett Equation:

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reaction rates and equilibria of benzene derivatives. wikipedia.orgdalalinstitute.com It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., benzenesulfonic acid).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., -NO₂). It reflects the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. pharmacy180.comsmartstartinstitute.com

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. pharmacy180.comlibretexts.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies the build-up of negative charge (or loss of positive charge) in the transition state. wikipedia.org A negative ρ value means the reaction is favored by electron-donating groups, indicating the build-up of positive charge. utexas.edu

For benzenesulfonic acid systems, Hammett plots can be used to elucidate reaction mechanisms. For example, the σ values for the nitro group are strongly positive (σ_meta = +0.71, σ_para = +0.78), reflecting its powerful electron-withdrawing nature. viu.ca The presence of a nitro group would therefore significantly increase the rate of a reaction with a positive ρ value. The Hammett equation is generally not applied to ortho substituents due to the difficulty in separating electronic effects from steric effects. smartstartinstitute.comlibretexts.org

Substituentσ_metaσ_para
-NO₂+0.71+0.78
-SO₃H+0.38 (approx.)+0.49 (approx.)
-Cl+0.37+0.23
-CH₃-0.07-0.17
-OCH₃+0.12-0.27
-H0.000.00

Data sourced from various chemistry resources. viu.cacambridge.org Note: σ values for the sulfonic acid group are less commonly cited but are positive, indicating electron withdrawal.

Advanced Analytical Methodologies for Research Characterization of 2 Nitrobenzenesulfonic Acid Hydrate

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating 2-Nitrobenzenesulfonic Acid Hydrate (B1144303) from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and determining the concentration of 2-Nitrobenzenesulfonic Acid Hydrate. A reverse-phase HPLC (RP-HPLC) method is commonly employed for this purpose.

In a typical setup, a polar mobile phase is used in conjunction with a nonpolar stationary phase (e.g., C18). The separation of 2-Nitrobenzenesulfonic Acid, a polar and acidic compound, can be challenging on traditional RP columns. Therefore, method development often involves the use of an acidic modifier, such as phosphoric acid, in the mobile phase to suppress the ionization of the sulfonic acid group, leading to better retention and improved peak shape. The mobile phase typically consists of a mixture of an aqueous buffer (containing the acid modifier) and an organic solvent like acetonitrile (B52724). Elution can be performed under isocratic or gradient conditions, where the proportion of the organic solvent is varied over time. Detection is usually accomplished with a UV detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance. This technique is highly sensitive and provides reliable quantification, with purity levels for commercial-grade this compound typically specified as ≥98.0%.

Table 3: Representative HPLC Conditions for the Analysis of Nitrobenzenesulfonic Acids

Parameter Condition
Column Reverse-Phase (e.g., Newcrom R1, C18)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid)
Detection UV Absorbance

Gas Chromatography (GC) and Pyrolysis GC-Mass Spectrometry (GC-MS) for Related Compounds

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. youtube.com For compounds related to this compound, such as nitrobenzenes, GC coupled with mass spectrometry (GC-MS) provides a rapid and sensitive method for their determination in various matrices. researchgate.net However, the direct analysis of sulfonic acids by GC can be challenging due to their low volatility and potential for interaction with the GC column. researchgate.net

Pyrolysis-GC-MS (Py-GC-MS) is an alternative approach for characterizing non-volatile materials. eag.com In this technique, the sample is heated to decomposition in an inert atmosphere, breaking it down into smaller, more volatile fragments that can be separated by GC and identified by MS. wikipedia.org This method is particularly useful for analyzing complex materials like polymers and can provide structural information about the original sample by identifying the individual fragment molecules. wikipedia.org Py-GC-MS eliminates the need for extensive sample preparation, as samples can often be analyzed in their "as received" state. eag.com The pyrolysis temperature program can be tailored for specific analyses, including single-shot pyrolysis at high temperatures (>500°C) to break down the sample or double-shot pyrolysis which includes a lower temperature step for thermal desorption of more volatile components. eag.com

Table 1: Comparison of Py-GC-MS Analysis Techniques

TechniqueDescriptionApplication
Single Shot Pyrolysis The sample is rapidly heated to a single high temperature (e.g., >500°C) to break chemical bonds. eag.comCharacterization of the original sample's primary structure. eag.com
Double Shot Pyrolysis Involves a low-temperature thermal desorption step (80-350°C) followed by a high-temperature pyrolysis step (500-800°C). eag.comExamination of low molecular weight additives and the main polymer structure separately. eag.com
Heart Cut-EGA GC-MS Uses Evolved Gas Analysis (EGA) to identify temperature zones where specific components evolve. Each zone is then individually analyzed by Py-GC-MS. eag.comAnalysis of specific components within a highly complex matrix. eag.com

Size Exclusion Chromatography (SEC) for Related Organic Matter Analysis

Size Exclusion Chromatography (SEC), also known as gel-permeation chromatography, separates molecules based on their size in solution. chromatographyonline.com This technique is particularly valuable for characterizing the molecular weight distribution of dissolved organic matter (DOM), which can be relevant in environmental samples containing this compound or its degradation products. nih.gov

In SEC, a column is packed with porous material. Larger molecules are excluded from the pores and travel more quickly through the column, eluting first. chromatographyonline.com Smaller molecules penetrate the pores, leading to a longer path and later elution. chromatographyonline.com When coupled with detectors like a multiple wavelength absorbance detector or a total organic carbon (TOC) detector, SEC can provide detailed information on the apparent molecular weight (AMW) distributions of different fractions of organic matter. nih.govmdpi.com Research using SEC has successfully characterized standard DOM, such as humic and fulvic acids, into distinct fractions based on their molecular weight. nih.gov This methodology has proven to be a reliable, high-throughput method to investigate interactions between natural organic matter and other contaminants. tdl.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination, elemental composition analysis, and structural elucidation. nih.gov

High-Resolution Mass Spectrometry (HRMS, LC-HR-MS) for Molecular Confirmation and Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular masses of compounds with high accuracy. measurlabs.com This high accuracy, often to within 0.001 atomic mass units, allows for the unequivocal determination of elemental compositions, which is crucial for confirming the identity of this compound and identifying unknown reaction products or impurities. nih.govresearchgate.net Unlike low-resolution mass spectrometry (LRMS), which can result in ambiguous assignments, HRMS provides high-confidence species identification through precise mass measurements and analysis of relative isotopic abundances. nih.gov

When coupled with liquid chromatography (LC-HRMS), the technique can separate complex mixtures prior to high-resolution mass analysis. This is invaluable for identifying transformation products of a parent compound in various matrices. mdpi.com For example, LC-HRMS has been successfully used to identify metabolites and degradation products of pharmaceuticals, with the high-resolution data allowing for the confident assignment of elemental formulas to the detected products and their fragments. mdpi.comresearchgate.net

Table 2: Key Advantages of HRMS over LRMS

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)
Mass Measurement Provides nominal mass (integer).Provides exact mass (to several decimal places). researchgate.net
Confidence Ambiguous assignments are common. nih.govEnables high-confidence species identification. nih.gov
Elemental Formula Cannot be determined from mass alone.Allows for unequivocal determination of elemental composition. nih.gov
Selectivity Lower selectivity in complex matrices.High ion selectivity increases sensitivity and detectability. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Complex Mixture Characterization

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest mass resolution and mass accuracy currently available in mass spectrometry. nationalmaglab.orgresearchgate.net This makes it an exceptionally powerful tool for the analysis of highly complex organic mixtures, where thousands of individual compounds may be present. nationalmaglab.orgnih.gov The unparalleled resolution of FT-ICR MS can resolve mass doublets separated by less than the mass of an electron, allowing for the separation and identification of components in intricate samples that would be unresolvable by other techniques. nationalmaglab.org

The capability of FT-ICR MS is essential for applications such as petroleomics and the analysis of environmental samples, where a deep molecular-level characterization is required. nationalmaglab.org While there is no single best method for normalizing FT-ICR MS data for quantitative analysis, statistical procedures can be used to identify an appropriate normalization method for a given dataset. nih.govresearchgate.net The development of 2D FT-ICR MS methods further promises to enhance the structural analysis of complex samples by visualizing fragmentation pathways for all ions in a single spectrum. anr.fr

Titration and Other Quantitative Analytical Methods

Titration is a classical method of quantitative chemical analysis used to determine the concentration of a specific substance (analyte) in a solution. ksu.edu.salibretexts.org This is achieved by reacting it with a standard solution (titrant) of known concentration until the reaction reaches a defined endpoint. quizlet.com

For an acidic compound like this compound, acid-base titration is a primary quantitative method. In this procedure, a standard solution of a base, such as sodium hydroxide, is added to a solution of the sulfonic acid. libretexts.org A pH indicator, which changes color at a specific pH, is used to signal the equivalence point, where the moles of the base are stoichiometrically equal to the moles of the acid. From the volume and concentration of the titrant used, the concentration of the this compound can be precisely calculated. libretexts.org This method is a foundational technique for quantitative analysis in many laboratory settings. alliedacademies.org

Application of this compound Derivatives in Analytical Assays (e.g., Chromogenic Reagents, Tetrazolium Salt Assays)

Derivatives of this compound serve as important reagents in various analytical assays. A notable example is the tetrazolium salt XTT (sodium 3'-[1-[(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate). nih.govnih.gov

XTT is used in colorimetric assays to measure cell proliferation and viability. nih.gov Metabolically active cells possess dehydrogenase enzymes that cleave the tetrazolium ring of XTT, producing a highly colored, water-soluble formazan product. nih.govnih.gov The amount of formazan produced is directly proportional to the number of living cells, and its concentration can be measured spectrophotometrically. nih.gov A key advantage of the XTT assay is that its formazan product is water-soluble, which simplifies the procedure compared to other tetrazolium salts like MTT, which produce an insoluble formazan that requires a separate solubilization step. nih.gov The efficiency of XTT reduction can be enhanced by using an electron coupling agent, such as phenazine methosulfate (PMS). nih.gov

Kinetic and Thermodynamic Studies of 2 Nitrobenzenesulfonic Acid Hydrate Reactions

Reaction Rate Determination and Kinetic Order Analysis

The determination of the reaction rate is the first step in the kinetic analysis of a chemical process. For reactions involving 2-nitrobenzenesulfonic acid, the rate can be defined as the change in concentration of a reactant or product over time libretexts.org. The rate law is an equation that links the reaction rate with the concentrations of the reactants. For a generic reaction A + B → C, the rate law is expressed as:

Rate = k[A]x[B]y

Methods for Rate Determination Experimental methods to determine reaction rates for species like 2-nitrobenzenesulfonic acid typically involve monitoring the concentration of a reactant or product over time. This can be achieved through:

Spectroscopic Methods: If a reactant or product absorbs light, its concentration can be tracked using UV-visible spectroscopy.

Titration: Samples can be taken from the reaction mixture at regular intervals and titrated to determine the concentration of an acidic or basic species libretexts.org. For instance, if 2-nitrobenzenesulfonic acid is consumed in a reaction, its decreasing concentration could be measured by titration with a standard base. To prevent the reaction from proceeding during the measurement, the sample is often quenched by rapid cooling or dilution libretexts.org.

Physical Property Measurement: Monitoring a change in a physical property, such as the volume of gas produced or a change in conductivity, can also be used to follow the reaction's progress libretexts.org.

Kinetic Order Analysis The method of initial rates is a common approach to determine the kinetic order. This involves running the reaction multiple times while systematically varying the initial concentration of one reactant and keeping others constant. By observing the effect on the initial reaction rate, the order with respect to that reactant can be determined. For example, nitration reactions, which are relevant to the synthesis and reactions of nitroaromatic compounds, are often found to be second-order processes researchgate.net.

To illustrate how kinetic data is analyzed, consider a hypothetical reaction where 2-nitrobenzenesulfonic acid (NBSA) reacts with a nucleophile (Nu). The following table shows hypothetical data from an initial rates experiment.

ExperimentInitial [NBSA] (mol/L)Initial [Nu] (mol/L)Initial Rate (mol/L·s)
10.100.102.0 x 10-3
20.200.104.0 x 10-3
30.100.208.0 x 10-3

Determination of Activation Parameters (Enthalpy, Entropy, Gibbs Energy of Activation)

Activation parameters provide deeper insight into the energy changes that occur on the pathway from reactants to the transition state. The primary activation parameters are:

Enthalpy of Activation (ΔH‡): Represents the heat energy required to reach the transition state. A lower ΔH‡ implies a smaller energy barrier libretexts.org.

Entropy of Activation (ΔS‡): Reflects the change in disorder or randomness when reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules combining), while a positive ΔS‡ indicates a more disordered transition state (e.g., a molecule breaking apart) libretexts.org.

These parameters are typically determined by studying the effect of temperature on the reaction rate constant, 'k'. By measuring 'k' at various temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. The activation energy is related to the enthalpy of activation.

The following table provides an example of how rate constants measured at different temperatures could be used to calculate activation parameters for a hypothetical reaction of 2-nitrobenzenesulfonic acid.

Temperature (K)Rate Constant, k (s-1)1/T (K-1)ln(k)
2980.050.003356-2.996
3080.150.003247-1.897
3180.400.003145-0.916
3280.950.003049-0.051

Plotting this data would yield the activation energy, from which the enthalpy and subsequently the entropy and Gibbs energy of activation can be derived using the Eyring equation.

Application of Transition State Theory and Eyring Equation

Transition state theory provides a theoretical framework for understanding reaction rates at a molecular level. It postulates that reactants are in equilibrium with an unstable, high-energy species known as the activated complex or transition state, which then proceeds to form the products libretexts.orgwikipedia.org.

The Eyring equation is a central outcome of transition state theory and provides a direct link between the rate constant (k) and the Gibbs energy of activation (ΔG‡) wikipedia.org. The general form of the Eyring equation is:

k = (κkBT/h) * e(-ΔG‡/RT)

where:

k is the rate constant.

κ is the transmission coefficient (often assumed to be 1).

kB is the Boltzmann constant.

T is the absolute temperature.

h is the Planck constant.

R is the gas constant.

ΔG‡ is the Gibbs energy of activation.

By substituting ΔG‡ = ΔH‡ - TΔS‡, the equation can be expressed in a linear form, which is useful for graphical analysis:

ln(k/T) = - (ΔH‡/R)(1/T) + ln(kB/h) + (ΔS‡/R)

A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line. From this plot, the activation parameters can be determined:

Slope: -ΔH‡/R, from which the enthalpy of activation (ΔH‡) is calculated.

Y-intercept: ln(kB/h) + ΔS‡/R, from which the entropy of activation (ΔS‡) is calculated libretexts.org.

This approach provides a more detailed thermodynamic picture of the transition state compared to the empirical Arrhenius equation wikipedia.org. For reactions in solution, the activation energy (Ea) and enthalpy of activation (ΔH‡) are related by the expression Ea = ΔH‡ + RT youtube.com.

Equilibrium Studies and Thermodynamic Stability of Reaction Pathways

Equilibrium studies focus on the relative stability of reactants and products once a reaction has reached equilibrium. The position of the equilibrium is described by the equilibrium constant (Keq), which is related to the standard Gibbs free energy change (ΔG°) for the reaction by the equation:

ΔG° = -RTln(Keq)

A large Keq (and negative ΔG°) indicates that the products are thermodynamically more stable than the reactants and the reaction favors the product side at equilibrium. Conversely, a small Keq (and positive ΔG°) indicates that the reactants are more stable and the equilibrium lies to the left.

In the context of 2-nitrobenzenesulfonic acid, thermodynamic stability is a key factor in its synthesis. For example, during the sulfonation of nitrobenzene (B124822), the electron-withdrawing nitro group is meta-directing. This makes the formation of 3-nitrobenzenesulfonic acid the thermodynamically favored product. However, kinetic pathways can sometimes override thermodynamic preferences, especially under certain conditions like lower temperatures, potentially allowing for the formation of the ortho isomer (2-nitrobenzenesulfonic acid) .

Studying the equilibrium of various reactions involving 2-nitrobenzenesulfonic acid, such as its dissociation in different solvents or its participation in substitution reactions, provides critical data on the stability of the species involved. These studies help in predicting the final product distribution in a reversible reaction and are essential for optimizing reaction conditions to favor the desired product. In chemical kinetics, understanding the stoichiometry and the nature of limiting reactants is crucial for correctly interpreting the final state of the reaction system researchgate.net.

Applications in Advanced Materials and Chemical Technologies Research

Catalytic Applications of 2-Nitrobenzenesulfonic Acid Hydrate (B1144303) and its Derivatives

The presence of the strongly acidic sulfonic acid group makes these compounds and related structures valuable in catalytic applications.

Role as a Brønsted Acid Catalyst in Organic Transformations

As a Brønsted acid, 2-nitrobenzenesulfonic acid can donate a proton to initiate or accelerate a variety of organic reactions. This catalytic activity is fundamental to numerous chemical transformations. While direct research on 2-nitrobenzenesulfonic acid hydrate as a standalone catalyst in a wide array of specific organic transformations is not extensively detailed in the provided results, the foundational principle of its Brønsted acidity is well-established. The strength of sulfonic acids, in general, makes them effective catalysts for reactions such as esterification and alkylation. acs.org

Incorporation into Sulfonated Carbon Materials for Catalytic Activity

A key area of research involves the incorporation of sulfonic acid groups onto carbon-based materials to create highly effective and reusable solid acid catalysts. vaia.com This process, known as sulfonation, can utilize various sulfonating agents to introduce -SO3H groups onto the surface of carbonaceous materials derived from sources like biomass, lignosulfonate, or other carbon-rich precursors. aau.edu.etosti.govnih.gov These sulfonated carbon catalysts exhibit high thermal stability and can be engineered to have a high density of acidic sites, enhancing their catalytic efficiency in reactions such as hydrolysis and esterification. vaia.comaau.edu.etrsc.org The catalytic performance is attributed to the presence of sulfonic, carboxylic, and phenolic groups. aau.edu.et For instance, a sulfonated carbon catalyst prepared from bamboo sawdust demonstrated a total acid density of 4.16 mmol/g and was effective in the hydrolysis of microcrystalline cellulose. aau.edu.et

Research into Heterogeneous vs. Homogeneous Catalysis with Sulfonic Acid Functionality

The sulfonic acid functionality is central to both homogeneous and heterogeneous catalysis. acs.org Homogeneous catalysts, like 2-nitrobenzenesulfonic acid dissolved in a reaction medium, offer high activity and selectivity due to the accessibility of the catalytic sites. However, their separation from the reaction products can be challenging. researchgate.net

Incorporation into Functional Polymers and Membranes (e.g., Sulfonated Membranes for Fuel Cells)

The introduction of sulfonic acid groups into polymer structures is a critical strategy for developing functional materials, particularly for applications like proton exchange membranes (PEMs) in fuel cells. researchgate.netscielo.brredalyc.org These membranes require high proton conductivity, which is facilitated by the presence of sulfonic acid groups that create channels for proton transport. mdpi.combohrium.com

Research in this area includes blending sulfonated polymers with other polymers like Nafion® to enhance membrane properties. For example, blending sulfonated poly(indene) (SPInd) with Nafion® has been shown to increase the proton conductivity of the resulting composite membrane. researchgate.netscielo.brredalyc.org The incorporation of sulfonated materials like sulfonated graphene oxide (SGO) into Nafion® membranes has also been investigated to improve both mechanical and chemical durability, as well as proton conductivity. mdpi.combohrium.com The sulfonic acid groups on SGO contribute to more efficient proton transfer within the membrane. mdpi.com

Use in Supramolecular Chemistry and Host-Guest Systems (e.g., Anion Recognition in Peptide Capsules)

The principles of molecular recognition, a cornerstone of supramolecular chemistry, have been explored using derivatives of 2-nitrobenzenesulfonic acid. youtube.com In one notable study, a nosyl group, a derivative of 2-nitrobenzenesulfonic acid, was used in the synthesis of a supramolecular capsule based on self-assembled cyclic peptides. nih.gov This capsule demonstrated the ability to recognize and encapsulate hydrated anion clusters. nih.govnih.gov

The development of synthetic receptors for the selective recognition of anions is a significant area of research due to the importance of anions in biological and technological processes. nih.govnih.govacs.orgmdpi.com These host-guest systems often rely on non-covalent interactions to bind specific guest molecules or ions. youtube.comthno.org The design of such systems can lead to applications in sensing, transport, and catalysis. mdpi.com

Applications in Industrial Chemical Synthesis and Processing (e.g., Dye Auxiliaries)

Historically, 2-nitrobenzenesulfonic acid has served as an important intermediate in the chemical industry. chemicalbook.com One of its key applications is in the production of other chemicals, such as orthanilic acid, which is a significant component in the synthesis of reactive dyes for cotton. chemicalbook.com The process involves the reduction of the nitro group on the 2-nitrobenzenesulfonic acid molecule. chemicalbook.com While not a direct application of the hydrate form in a final product, its role as a precursor highlights its industrial relevance.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Nitrobenzenesulfonic Acid Hydrate in laboratory settings?

  • Synthesis : Commercial this compound (CAS 80-82-0) is typically obtained as a pre-synthesized reagent. For in-lab preparation, sulfonation of nitrobenzene using fuming sulfuric acid under controlled temperature (40–60°C) is a common approach. The reaction mixture is then quenched in ice-water, and the product is isolated via recrystallization .
  • Purification : To ensure stability, the hydrate should be stored in anhydrous solvents (e.g., diethyl ether) with activated 5 Å molecular sieves (20 mg sieves per 1 mL solvent) to prevent moisture absorption. Residual impurities can be removed by vacuum drying at 60°C for 12 hours .

Q. How should researchers characterize this compound to confirm its structural and chemical integrity?

  • Spectroscopic Methods :

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and sulfonic acid groups (broad peak at δ 10–12 ppm). Anhydrous vs. hydrate forms can be distinguished by the presence of water signals in the hydrate .
  • IR Spectroscopy : Strong absorption bands at 1170–1200 cm⁻¹ (S=O stretching) and 1350 cm⁻¹ (NO₂ asymmetric stretching) .
    • Thermal Analysis : Differential scanning calorimetry (DSC) can identify the hydrate’s dehydration transition (~100–112°C) and melting point (134–138°C for anhydrous form) .

Advanced Research Questions

Q. What role does this compound play in enantioselective Povarov reactions, and how can its catalytic efficiency be optimized?

  • Mechanistic Role : As a Brønsted acid co-catalyst, it activates dienophiles (e.g., 1-vinylpyrrolidin-2-one) via protonation, facilitating [4+2] cycloaddition with dienes. Its nitro group enhances electrophilicity, while the sulfonic acid stabilizes intermediates .
  • Optimization Strategies :

  • Solvent Control : Use anhydrous diethyl ether to maintain catalyst activity.
  • Concentration : 0.1 M stock solutions pre-dried with molecular sieves ensure consistent reactivity .
  • Co-catalyst Pairing : Combining with chiral sulfinamidourea catalysts improves enantioselectivity (up to 95% ee) .

Q. How can researchers analyze contradictory data in reaction mechanisms involving this compound?

  • Case Study : Conflicting reports on nitro-group participation in electrophilic pathways.

  • Hypothesis Testing : Isotopic labeling (15N/18O in NO₂) tracked via mass spectrometry to monitor bond cleavage.
  • Kinetic Profiling : Compare rate constants under varying acid concentrations to distinguish between Brønsted acid vs. nitro-group-mediated pathways .
    • Computational Modeling : Density functional theory (DFT) simulations of transition states can validate proposed mechanisms .

Q. What methodologies are effective for synthesizing derivatives like 2-Nitrobenzenesulfonic Acid Hydrazides, and how do their properties expand research applications?

  • Synthesis : React this compound with 2,2-difluoroacetaldehyde hydrazine in THF at 0°C. The product (e.g., DFHZ-Ns) is isolated via column chromatography (silica gel, hexane/EtOAc) .
  • Applications :

  • Fluorinated Probes : The difluoroethylidene group enhances lipophilicity for membrane permeability studies.
  • Thermal Stability : Derivatives exhibit higher melting points (84–85°C) compared to the parent compound, enabling high-temperature reactions .

Data Contradictions and Resolutions

  • CAS Number Ambiguity : The hydrate (CAS 80-82-0) and anhydrous form (CAS 31212-28-9) are often conflated. Researchers must verify hydration state via thermogravimetric analysis (TGA) or Karl Fischer titration .
  • Spectral Discrepancies : Variations in reported IR/NMR data may arise from hydration levels or solvent effects. Standardize characterization protocols using anhydrous DMSO-d6 for NMR and KBr pellets for IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.